m-Tolylmagnesium Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-Tolylmagnesium Bromide is a Grignard reagent, which is generally used to synthesize stable aromatic radical species . It is also used in a variety of aromatic cross-coupling reactions . It is an intermediate used in the synthesis of 13-Fluorodibenzo [a,i]pyrene .

Synthesis Analysis

M-Tolylmagnesium Bromide can be synthesized by reacting halogenated hydrocarbons with magnesium metal in anhydrous solvents . It is also used to prepare an iridium (I) mesityl complex named Ir (o -tolyl) (CO) (dppe) and 4- (2-Methylphenyl)-4-oxobutanoic acid .Molecular Structure Analysis

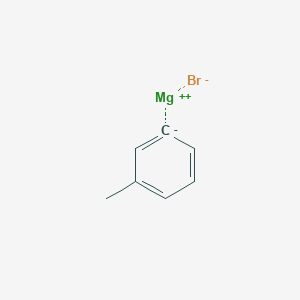

The molecular formula of m-Tolylmagnesium Bromide is C7H7BrMg . The structure of m-Tolylmagnesium Bromide is represented by the SMILES stringCc1ccc([Mg]Br)cc1 . Chemical Reactions Analysis

M-Tolylmagnesium Bromide is used in Grignard reactions . The concentration of m-Tolylmagnesium Bromide in these reactions is typically 1.0 M in THF .Physical And Chemical Properties Analysis

M-Tolylmagnesium Bromide is a yellow to brown liquid . The boiling point is 65-67 °C and the density is 1.002 g/mL at 25 °C .科学的研究の応用

1. Synthesis and Stereochemistry

m-Tolylmagnesium bromide has been used in stereochemical studies and synthesis. For instance, it was added with high enantioselectivity to a cyclic enoylsultam, resulting in a stereochemical outcome opposite to that reported for acyclic enoylsultams. This discovery facilitated the enantioselective synthesis of antispermatogenic hexahydroindenopyridines and helped determine the active enantiomer's absolute configuration (Jump, McPhail, & Cook, 1997).

2. Formation of Complex Metal Compounds

The interaction of m-Tolylmagnesium bromide with other compounds has been pivotal in forming complex metal compounds. Notably, its interaction with osmium tetraoxide led to the isolation of homoleptic, tetrahedral osmium(IV) compounds. These compounds were structurally determined through X-ray crystallography, showcasing its utility in the synthesis of novel organometallic compounds (Stavropoulos et al., 1987).

3. Catalysis in Cross-Coupling Reactions

m-Tolylmagnesium bromide has been used in various catalytic processes, especially in cross-coupling reactions. For example, its use with iron complexes with chelating amine ligands in cross-coupling reactions indicated that the performance of the pre-catalyst is inversely proportional to the strength of the chelate effect of the amine ligand. This insight aids in understanding the mechanisms involved in such catalytic processes (Bedford et al., 2016).

作用機序

Target of Action

m-Tolylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are widely used in organic synthesis . The primary targets of m-Tolylmagnesium Bromide are halogenated hydrocarbons .

Mode of Action

m-Tolylmagnesium Bromide interacts with its targets, the halogenated hydrocarbons, in anhydrous solvents such as diethyl ether . This interaction results in the formation of a new compound with a formula “RMgX” .

Biochemical Pathways

The interaction of m-Tolylmagnesium Bromide with halogenated hydrocarbons affects the biochemical pathways involved in organic synthesis . The resulting changes include the formation of new organometallic compounds that can be used in a variety of cross-coupling reactions .

Pharmacokinetics

As a grignard reagent, it is typically used in solution form and is usually a clear solution that can range from grayish-white to light brown . Its bioavailability would depend on the specific conditions of the reaction it is used in.

Result of Action

The molecular and cellular effects of m-Tolylmagnesium Bromide’s action include the formation of new organometallic compounds . These compounds can be used in further reactions, contributing to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of m-Tolylmagnesium Bromide can be influenced by environmental factors. For instance, it needs to be stored under inert gas and away from moisture, as it is moisture sensitive . The reaction of m-Tolylmagnesium Bromide with halogenated hydrocarbons needs to be carried out in anhydrous solvents . Furthermore, the temperature of the environment can affect the solubility of the reagent and the rate of the reaction .

Safety and Hazards

将来の方向性

Grignard reagents like m-Tolylmagnesium Bromide have been widely used in organic synthesis . They are expected to continue to play a significant role in the field of organic chemistry.

Relevant Papers A paper titled “Remarkable hydrogen storage properties for nanocrystalline MgH2 synthesised by the hydrogenolysis of Grignard reagents” discusses the use of m-Tolylmagnesium Bromide in the synthesis of MgH2 nanoparticles .

特性

IUPAC Name |

magnesium;methylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGWSLDWZAMJHU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Tolylmagnesium Bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

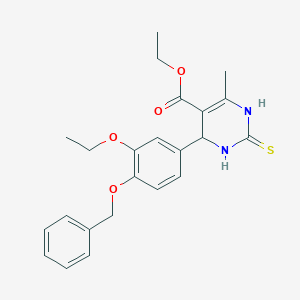

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2573552.png)

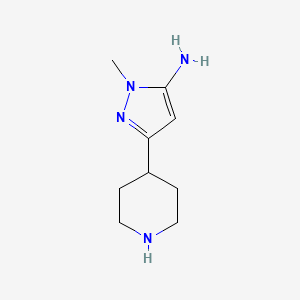

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2573555.png)

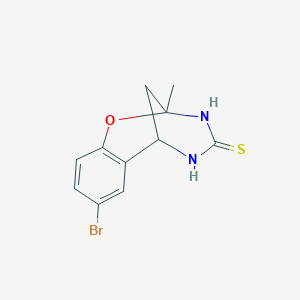

![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2573571.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)